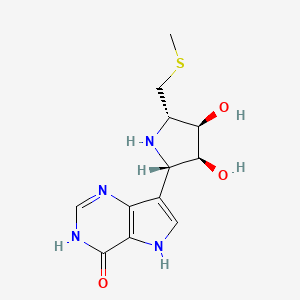

5'-Methylthio-ImmH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

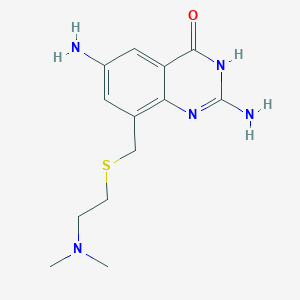

5’-Methylthio-Immucillin-H is a transition state analog inhibitor that targets purine nucleoside phosphorylase, an enzyme crucial for the purine salvage pathway in Plasmodium falciparum. This compound is particularly significant in the context of antimalarial research due to its high specificity for the malarial enzyme over the human counterpart .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Methylthio-Immucillin-H involves the incorporation of a methylthio group at the 5’ position of Immucillin-H. This is achieved through a series of chemical reactions that include the protection of functional groups, selective methylation, and subsequent deprotection steps. The reaction conditions typically involve the use of solvents like dimethylformamide and catalysts such as sodium hydride .

Industrial Production Methods: While specific industrial production methods for 5’-Methylthio-Immucillin-H are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with Good Manufacturing Practices (GMP).

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5’-Methylthio-Immucillin-H unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Methylthiogruppe in eine Thiolgruppe umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die Methylthiogruppe durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid.

Substitution: Nucleophile wie Natriumazid oder Thiolate.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone, Thiole und verschiedene substituierte Derivate von 5’-Methylthio-Immucillin-H .

Wissenschaftliche Forschungsanwendungen

5’-Methylthio-Immucillin-H hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug zur Untersuchung von Enzymmechanismen und Übergangszustandsanalogen verwendet.

Biologie: Hilft beim Verständnis des Purin-Rettungswegs in Plasmodium falciparum.

Medizin: Potenzieller antimalarieller Wirkstoff aufgrund seiner hohen Spezifität für das malarische Enzym.

Industrie: Könnte bei der Entwicklung von diagnostischen Werkzeugen und Therapeutika eingesetzt werden.

5. Wirkmechanismus

Der Wirkmechanismus von 5’-Methylthio-Immucillin-H beinhaltet seine Bindung an das aktive Zentrum der Purin-Nucleotid-Phosphorylase, wodurch der Übergangszustand des natürlichen Substrats des Enzyms nachgeahmt wird. Diese Bindung hemmt die Aktivität des Enzyms und stört so den Purin-Rettungsweg in Plasmodium falciparum. Die molekularen Ziele umfassen wichtige Reste im aktiven Zentrum des Enzyms, und die beteiligten Pfade sind diejenigen, die mit dem Purinstoffwechsel zusammenhängen .

Ähnliche Verbindungen:

Immucillin-H: Ein weiteres Übergangszustandsanalog, das auf die Purin-Nucleotid-Phosphorylase abzielt, aber keine Methylthiogruppe enthält.

5’-Methylthioinosin: Ein Substrat für die Purin-Nucleotid-Phosphorylase mit einer ähnlichen Struktur, aber unterschiedlichen funktionellen Gruppen.

Einzigartigkeit: 5’-Methylthio-Immucillin-H ist aufgrund seiner hohen Spezifität für das malarische Enzym gegenüber dem menschlichen Enzym einzigartig, was es zu einem vielversprechenden Kandidaten für die Entwicklung antimalarieller Medikamente macht. Seine strukturellen Merkmale, wie die Methylthiogruppe, tragen zu seiner selektiven Bindung und inhibitorischen Aktivität bei .

Wirkmechanismus

The mechanism of action of 5’-Methylthio-Immucillin-H involves its binding to the active site of purine nucleoside phosphorylase, mimicking the transition state of the enzyme’s natural substrate. This binding inhibits the enzyme’s activity, thereby disrupting the purine salvage pathway in Plasmodium falciparum. The molecular targets include key residues within the enzyme’s active site, and the pathways involved are those related to purine metabolism .

Vergleich Mit ähnlichen Verbindungen

Immucillin-H: Another transition state analog that targets purine nucleoside phosphorylase but lacks the methylthio group.

5’-Methylthioinosine: A substrate for purine nucleoside phosphorylase with a similar structure but different functional groups.

Uniqueness: 5’-Methylthio-Immucillin-H is unique due to its high specificity for the malarial enzyme over the human enzyme, making it a promising candidate for antimalarial drug development. Its structural features, such as the methylthio group, contribute to its selective binding and inhibitory activity .

Eigenschaften

Molekularformel |

C12H16N4O3S |

|---|---|

Molekulargewicht |

296.35 g/mol |

IUPAC-Name |

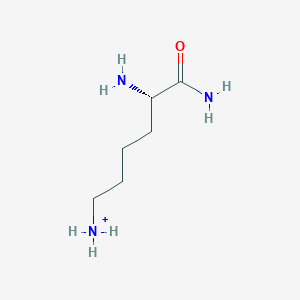

7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(methylsulfanylmethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C12H16N4O3S/c1-20-3-6-10(17)11(18)8(16-6)5-2-13-9-7(5)14-4-15-12(9)19/h2,4,6,8,10-11,13,16-18H,3H2,1H3,(H,14,15,19)/t6-,8+,10-,11+/m1/s1 |

InChI-Schlüssel |

CEGIKIXYDFDYDN-RXDXJJGDSA-N |

Isomerische SMILES |

CSC[C@@H]1[C@H]([C@H]([C@@H](N1)C2=CNC3=C2N=CNC3=O)O)O |

Kanonische SMILES |

CSCC1C(C(C(N1)C2=CNC3=C2N=CNC3=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,4,9-Tetrahydro-2-(hydroxybenzoyl)-9-[(4-hydroxyphenyl)methyl]-6-methoxy-2H-pyrido[3,4-B]indole](/img/structure/B10759550.png)

![2-[3-({Methyl[1-(2-naphthoyl)piperidin-4-YL]amino}carbonyl)-2-naphthyl]-1-(1-naphthyl)-2-oxoethylphosphonic acid](/img/structure/B10759557.png)

![1-[3-(4-bromophenoxy)propoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B10759576.png)

![3-[(5S)-1-Acetyl-3-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-YL]phenol](/img/structure/B10759578.png)

![2,4-Diamino-6-[N-(3',5'-dimethoxybenzyl)-N-methylamino]pyrido[2,3-D]pyrimidine](/img/structure/B10759581.png)

![2-[(Carboxycarbonyl)(1-naphthyl)amino]benzoic acid](/img/structure/B10759584.png)